Cupric borate

Overview

Description

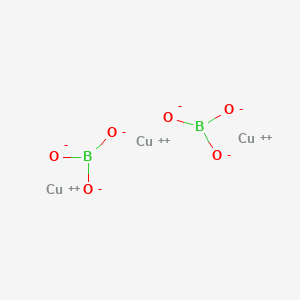

Cupric borate, also known as copper(II) borate, is an inorganic compound with the chemical formula Cu₃(BO₃)₂. It consists of copper atoms in their cupric oxidation state and orthoborate groups. This compound is particularly notable for its unique properties and wide-ranging applications, especially in industries such as ceramics, wood protection, and agriculture .

Mechanism of Action

Target of Action

Cupric borate, also known as Copper (II) borate, is an inorganic compound with the formula Cu3(BO3)2 . It consists of copper atoms in their cupric oxidation state and orthoborate groups It has been studied for its photocatalytic properties , suggesting that its targets could be related to light-absorbing molecules or structures.

Mode of Action

It’s known that copper ions can act as either a recipient or a donor of electrons, participating in various reactions . In the context of this compound, it’s suggested that the compound might interact with its targets through electron transfer processes .

Biochemical Pathways

Copper ions, which are part of the this compound compound, are known to be involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (cu/zn sod or sod1), cytochrome c oxidase (c c o), mitogen-activated protein kinase mek1, and camp-degrading phosphodiesterase pde3b . These proteins are part of various biochemical pathways, suggesting that this compound could potentially affect these pathways.

Pharmacokinetics

It’s known that over 90% of the boric acid dose administered is excreted in the urine, irrespective of the administration route . This suggests that this compound, which contains boric acid, might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

It’s known that copper ions can generate free radicals and increase oxidative stress . Therefore, it’s possible that this compound could have similar effects. Additionally, this compound has been proposed to be used as a green pigment to replace the very toxic paris green , suggesting that it might have less toxic effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known that the so-called metallic form of this compound is created if the reactant is this compound in a strongly alkaline environment . This suggests that the pH of the environment can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Cupric borate interacts with various biomolecules in biochemical reactions. For instance, it has been found to have antibacterial activity against E. coli and S. aureus . The antibacterial process of this compound involves changes in protein synthesis, which is essential for central metabolism and gene transcription, affecting proteins in the periplasm and inner and outer membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to have a strong effect on bacterial strains, causing significant leakage of proteins and carbohydrates after treatment . This indicates that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. For instance, it has been found to cause significant leakage in bacterial strains, indicating a strong effect on the cellular membrane . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been found that the antibacterial activity of this compound against E. coli and S. aureus varies with the concentration of this compound . This suggests that the stability, degradation, and long-term effects of this compound on cellular function can be observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric borate can be synthesized through several methods. One common method involves the reaction of copper(II) salts with borate salts in an aqueous solution. The reaction conditions, such as temperature and pH, need to be carefully controlled to ensure the formation of this compound . Another method involves heating a stoichiometric mixture of copper(II) oxide and diboron trioxide to 900°C .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper nitrate with borax solutions. The effects of the borax-to-copper ratio, pH, temperature, and mixing time on the properties of the products are carefully monitored to achieve the desired quality .

Chemical Reactions Analysis

Cupric borate undergoes various types of chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions where it can either gain or lose electrons. For example, it can be reduced to copper(I) borate under certain conditions.

Substitution Reactions: In substitution reactions, the borate ions in this compound can be replaced by other anions, leading to the formation of different compounds.

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like oxygen. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reducing this compound can yield copper(I) borate, while oxidation can lead to the formation of copper(III) borate .

Scientific Research Applications

Cupric borate has a broad spectrum of applications in scientific research:

Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions due to its unique properties. It is also studied for its photocatalytic properties .

Biology and Medicine: It is being researched for its ability to inhibit biofilm formation and hyphal transformation of Candida albicans .

Industry: In the industrial sector, this compound is used in wood preservation due to its antifungal and insecticidal properties. It is also employed in the ceramics industry to produce vibrant and durable colors, and in metallurgy for refining metals .

Comparison with Similar Compounds

- Copper(I) borate

- Copper(III) borate

- Sodium orthoborate

Cupric borate’s versatility and unique properties make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name |

tricopper;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Cu/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDTUBLRLRFEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu3(BO3)2, B2Cu3O6 | |

| Record name | Copper(II) borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39290-85-2 | |

| Record name | Cupric borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039290852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, copper salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7U2MWH9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)

![3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid](/img/structure/B1616203.png)

![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)

![4-[4-(diethylamino)phenyl]iminonaphthalen-1-one](/img/structure/B1616208.png)